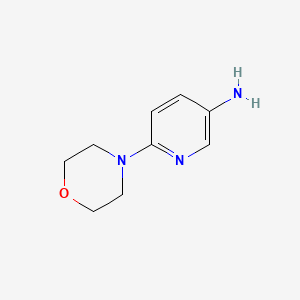
6-モルホリノピリジン-3-アミン
概要
説明
6-Morpholinopyridin-3-amine is an organic compound with the molecular formula C9H13N3O. It is a derivative of pyridine, featuring a morpholine ring attached to the pyridine core. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structural properties .
科学的研究の応用
6-Morpholinopyridin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-tumor properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
Target of Action
The primary target of 6-Morpholinopyridin-3-amine is adenosine kinase (AK) . Adenosine kinase is the primary metabolic enzyme for adenosine, an endogenous homeostatic inhibitory neuromodulator . By targeting adenosine kinase, 6-Morpholinopyridin-3-amine can influence the concentrations of adenosine at sites of tissue trauma .
Mode of Action
6-Morpholinopyridin-3-amine acts by inhibiting adenosine kinase . This inhibition selectively increases adenosine concentrations at sites of tissue trauma, thereby enhancing the analgesic and anti-inflammatory actions of adenosine .
Biochemical Pathways
The biochemical pathway affected by 6-Morpholinopyridin-3-amine is the adenosine metabolic pathway . By inhibiting adenosine kinase, 6-Morpholinopyridin-3-amine disrupts the normal metabolism of adenosine, leading to increased concentrations of adenosine at sites of tissue trauma . This can have downstream effects on various cellular processes, including reducing cellular excitability .
Pharmacokinetics
It is noted that a related compound, abt-702, which also inhibits adenosine kinase, has been found to be orally active
Result of Action
The result of 6-Morpholinopyridin-3-amine’s action is an increase in the concentrations of adenosine at sites of tissue trauma . This leads to enhanced analgesic and anti-inflammatory actions of adenosine . Therefore, 6-Morpholinopyridin-3-amine could potentially be used in the treatment of conditions involving pain and inflammation.
Action Environment
The action environment of 6-Morpholinopyridin-3-amine is likely to be at sites of tissue trauma, where adenosine concentrations are increased due to the inhibition of adenosine kinase
生化学分析
Biochemical Properties
6-Morpholinopyridin-3-amine plays a vital role in biochemical reactions, particularly in the inhibition of adenosine kinase. This enzyme is responsible for the phosphorylation of adenosine, a key step in the regulation of adenosine levels within cells. By inhibiting adenosine kinase, 6-Morpholinopyridin-3-amine increases the concentration of adenosine, which has various physiological effects, including anti-inflammatory and analgesic properties . Additionally, 6-Morpholinopyridin-3-amine interacts with other biomolecules, such as proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
6-Morpholinopyridin-3-amine has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of human astrocytes, which are essential for maintaining brain homeostasis . This inhibition is achieved through the modulation of adenosine levels, which in turn affects cell signaling pathways and gene expression. Furthermore, 6-Morpholinopyridin-3-amine has been reported to have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of 6-Morpholinopyridin-3-amine involves its interaction with adenosine kinase and other biomolecules. By binding to the active site of adenosine kinase, the compound inhibits the enzyme’s activity, leading to an increase in adenosine levels . This elevation in adenosine concentration results in various physiological effects, including the modulation of cell signaling pathways and gene expression. Additionally, 6-Morpholinopyridin-3-amine may interact with other proteins and enzymes, further influencing cellular processes and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Morpholinopyridin-3-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Morpholinopyridin-3-amine can induce sustained cardioprotection by increasing adenosine release and enhancing coronary blood flow . These effects are maintained even after the compound has been metabolized and eliminated from the body, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Morpholinopyridin-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and pain . At higher doses, 6-Morpholinopyridin-3-amine may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing the compound’s benefits.
Metabolic Pathways
6-Morpholinopyridin-3-amine is involved in various metabolic pathways, including those related to adenosine metabolism. The compound interacts with enzymes such as adenosine kinase, which plays a crucial role in regulating adenosine levels within cells . By inhibiting this enzyme, 6-Morpholinopyridin-3-amine affects the metabolic flux and levels of metabolites involved in adenosine metabolism. This interaction has significant implications for the compound’s therapeutic potential and its effects on cellular processes.
Transport and Distribution
The transport and distribution of 6-Morpholinopyridin-3-amine within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate the movement of 6-Morpholinopyridin-3-amine within cells, affecting its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Morpholinopyridin-3-amine plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinopyridin-3-amine typically involves the reaction of morpholine with 3-aminopyridine. The reaction conditions can vary, but a common method includes heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 6-Morpholinopyridin-3-amine may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 6-Morpholinopyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation yields N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
類似化合物との比較
- 6-Morpholino-3-pyridinamine
- 3-Amino-6-morpholinopyridine
- 5-Amino-2-(morpholin-4-yl)pyridine
Comparison: 6-Morpholinopyridin-3-amine stands out due to its unique combination of a morpholine ring and a pyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity or specific biological activities, making it valuable in various research and industrial applications .
特性
IUPAC Name |
6-morpholin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPTCBHTWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199994 | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52023-68-4 | |
| Record name | 6-Morpholinopyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052023684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Morpholino)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(morpholino)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(MORPHOLINO)PYRIDIN-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB19HWM93G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

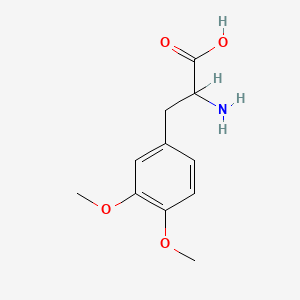
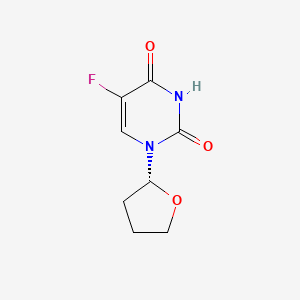
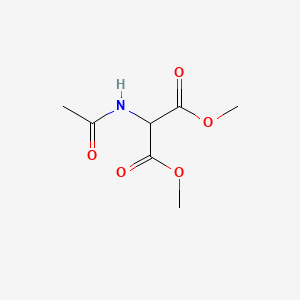




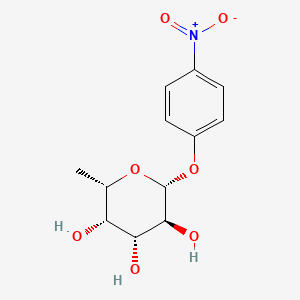




![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)

